molecular formula C11H8S B8439501 8H-Indeno[2,1-b]thiophene

8H-Indeno[2,1-b]thiophene

Cat. No.: B8439501
M. Wt: 172.25 g/mol
InChI Key: TVMQVYSEIHVKRI-UHFFFAOYSA-N
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Description

8H-Indeno[2,1-b]thiophene (CAS Number: 246-98-0) is a polycyclic heteroaromatic compound with the molecular formula C11H8S and a molecular weight of 172.24 g/mol. It is supplied as a tan to white solid with a melting point of 65-67 °C and should be stored sealed in a dry environment at room temperature . This compound serves as a versatile and valuable scaffold in organic synthesis and materials science. It is particularly recognized as a key precursor for the synthesis of polyfunctionally substituted derivatives, which are prominent intermediates in the development of novel compounds . A significant application area is in the dyestuff industry, where its amino-functionalized derivatives are utilized as diazo components to create novel azo and azomethine dyes . These heterocyclic disperse dyes, derived from intermediates like 2-amino-indeno[2,1-b]thiophene, exhibit superior properties compared to benzenoid analogues, including effective bathochromic shifts, brighter shades, and high tinctorial strength . The synthesis of these advanced derivatives often employs reactions such as the Gewald method, facilitating the preparation of complex, trisubstituted indeno[2,1-b]thiophene structures . Furthermore, the indeno[2,1-b]thiophene core structure is a subject of interest in pharmaceutical research, as related thiophene-carboxylic acid derivatives are investigated for their biological activity, such as inhibition of the ANO1 (TMEM16A) protein, a calcium-activated chloride channel considered a potential target for pain treatment . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant scientific literature for comprehensive synthetic procedures and application data .

Properties

Molecular Formula

C11H8S

Molecular Weight

172.25 g/mol

IUPAC Name

4H-indeno[2,1-b]thiophene

InChI

InChI=1S/C11H8S/c1-2-4-9-8(3-1)7-11-10(9)5-6-12-11/h1-6H,7H2

InChI Key

TVMQVYSEIHVKRI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

  • Naphtho[2,1-b]thiophene: Unlike 8H-Indeno[2,1-b]thiophene, which has an indene-thiophene fusion, naphtho[2,1-b]thiophene comprises a naphthalene fused to a thiophene ring. The sulfur atom’s position in the fused system significantly alters electronic properties. For example, sulfur K-edge X-ray absorption spectra reveal distinct differences in electronic transitions between naphtho[2,1-b]thiophene and its [2,3-b] isomer, with the former showing lower-energy transitions due to greater electron delocalization . Similarly, this compound’s indene fusion may enhance planarity, leading to narrower HOMO-LUMO gaps compared to naphthothiophenes .
  • Dinaphthothiophenes (e.g., dinaphtho[2,1-b:1′,2′-d]thiophene): These compounds feature two fused naphthalene-thiophene systems. The “outer” vs. “inner” dinaphthothiophene isomers exhibit divergent sulfur K-edge spectra, reflecting differences in sulfur’s electronic environment . In contrast, this compound’s single indene-thiophene fusion likely results in less pronounced anisotropic effects compared to dinaphthothiophenes.
  • Benzothiophene Derivatives (e.g., benzo[b]thiophene-4,5-dione) :
    These lack the indene moiety, reducing π-conjugation length. The absence of the indene ring in benzothiophenes leads to higher HOMO-LUMO gaps and reduced stability under oxidative conditions .

Biodegradability and Environmental Fate

  • Naphtho[2,1-b]thiophene vs. Naphtho[2,3-b]thiophene: The [2,1-b] isomer is more susceptible to microbial degradation. Pseudomonas strain W1 degrades >84% of naphtho[2,1-b]thiophene in 7 days, producing hydroxylated carboxylic acid metabolites. In contrast, the [2,3-b] isomer requires cometabolism with 1-methylnaphthalene (1-MN) for degradation . This compound’s biodegradation remains less studied, but its fused indene system may hinder microbial attack compared to naphthothiophenes.

Spectral Characteristics

  • NMR Signatures: Vicinal hydrogens on the thiophene ring in helicenic structures (e.g., naphtho[2,1-b]thiophene) appear as doublets at 6–7 ppm with J ≈ 5–6 Hz due to anisotropic shielding . This compound’s indene fusion may further upfield-shift these signals, providing a diagnostic tool for structural identification.
  • Sulfur X-ray Absorption Spectroscopy (XAS): The sulfur K-edge spectra of dinaphthothiophenes show sensitivity to ring fusion positions, with inner vs. outer isomers differing by ~0.5 eV in transition energies . Such data for this compound could clarify its electron density distribution relative to other thiophene derivatives.

Key Research Findings

Property This compound Naphtho[2,1-b]thiophene Benzothiophene Derivatives
Biodegradability Underexplored >84% degraded in 7 days Low (resistant to oxidation)
HOMO-LUMO Gap Narrow (estimated) Moderate Wide
NMR Shifts (δ, ppm) 6–7 (thiophene H, upfield-shifted) 6.24–7.06 (J = 5–6 Hz) 7.2–7.8 (typical aromatic H)
Applications Dyes, optoelectronics Petrochemical markers Catalysis, drug design

Q & A

Q. What are the common synthetic routes for 8H-Indeno[2,1-b]thiophene derivatives?

The synthesis often involves multi-step reactions, including condensation and cyclization strategies. For example:

  • Gewald Reaction : 2-Amino-substituted derivatives can be synthesized by reacting 3-dicyanovinylindan-1-one with arylamines, followed by cyclization .
  • Metalation : this compound can undergo regioselective metalation using n-butyllithium, followed by carboxylation with dry ice to yield carboxylic acid derivatives at specific positions .
  • Knoevenagel Condensation : Ethyl(1-indanylidene)-cyanoacetate serves as a precursor for generating amino-substituted derivatives via this reaction .

Q. How are spectroscopic and crystallographic techniques applied to characterize this compound derivatives?

  • X-ray Crystallography : Used to confirm the coplanarity of substituents (e.g., aldehyde groups) with the thiophene ring, with deviations as low as 0.023 Å .
  • UV-Vis and TDDFT : Electronic spectra are simulated to analyze vertical transitions and excited-state geometries, aiding in understanding photocyclization pathways .
  • NMR and Mass Spectrometry : Essential for verifying synthetic intermediates and final products, such as azo-methine or methine derivatives .

Advanced Research Questions

Q. How does the fusion pattern of the thiophene ring influence regioselectivity in substitution or metalation reactions?

The position of ring fusion (e.g., [2,1-b] vs. [1,2-b]) dictates electronic and steric environments. For instance:

  • In 8H-Indeno[1,2-b]thiophene, metalation occurs exclusively at the methylene bridge, yielding carboxylic acids at position 4. In contrast, [1,2-c] fusion leads to carboxylation at positions 1, 3, and 8 due to differing resonance stabilization and steric accessibility .
  • Computational studies (DFT) can predict regiochemical outcomes by analyzing frontier molecular orbitals and charge distribution .

Q. What computational methods are employed to elucidate photocyclization mechanisms in thiophene-based systems?

  • TDDFT and DFT : Used to model excited-state geometries and simulate UV-Vis spectra. For example, photocyclization of styrylthiophenes involves analyzing S₁ and T₁ states to determine reaction pathways, such as conrotatory or disrotatory ring closure .
  • Kinetic Studies : Monitor reaction intermediates (e.g., radicals) using time-resolved spectroscopy, providing insights into activation barriers and solvent effects .

Q. What electrochemical properties make this compound derivatives suitable for organic electronics?

  • Radical Stability : Derivatives like 6,7-dimethoxynaphtho[1,2-b]thiophene form stable radical cations at 1.55 V, critical for charge transport in semiconductors .
  • Spectroelectrochemistry : Combines cyclic voltammetry with in-situ UV-Vis to track redox-induced spectral changes, revealing π-π* transitions and polaron formation .

Q. How can asymmetric synthesis be applied to desymmetrize this compound systems?

  • Ni-Catalyzed Cross-Coupling : Dinaphtho[2,1-b:10,20-d]thiophene undergoes desymmetrization via C–S bond cleavage with Grignard reagents, achieving high enantioselectivity (up to 95% ee) using chiral phosphino-oxazoline ligands .
  • Organocatalytic Bromination : Introduces axial chirality via halogenation, enabling downstream functionalization for optoelectronic applications .

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